Cas no 2172269-71-3 (2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid)

2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid
- 2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid
- EN300-1267904
- 2172269-71-3
-
- Inchi: 1S/C12H10N2O2S/c15-11(16)8-6-1-4-17-10(6)14-9(13-8)7-5-12(7)2-3-12/h1,4,7H,2-3,5H2,(H,15,16)
- InChI Key: QQNBHUAUDBPHPG-UHFFFAOYSA-N
- SMILES: S1C=CC2=C(C(=O)O)N=C(C3CC43CC4)N=C12
Computed Properties
- Exact Mass: 246.04629874g/mol
- Monoisotopic Mass: 246.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 91.3Ų
2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1267904-0.25g |
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid |
2172269-71-3 | 0.25g |
$1642.0 | 2023-06-08 | ||
Enamine | EN300-1267904-50mg |
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid |
2172269-71-3 | 50mg |
$1500.0 | 2023-10-02 | ||
Enamine | EN300-1267904-0.1g |
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid |
2172269-71-3 | 0.1g |
$1572.0 | 2023-06-08 | ||
Enamine | EN300-1267904-1.0g |
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid |
2172269-71-3 | 1g |
$1785.0 | 2023-06-08 | ||
Enamine | EN300-1267904-1000mg |
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid |
2172269-71-3 | 1000mg |
$1785.0 | 2023-10-02 | ||
Enamine | EN300-1267904-0.05g |
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid |
2172269-71-3 | 0.05g |
$1500.0 | 2023-06-08 | ||
Enamine | EN300-1267904-5000mg |
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid |
2172269-71-3 | 5000mg |
$5179.0 | 2023-10-02 | ||
Enamine | EN300-1267904-10000mg |
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid |
2172269-71-3 | 10000mg |
$7681.0 | 2023-10-02 | ||
Enamine | EN300-1267904-10.0g |
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid |
2172269-71-3 | 10g |
$7681.0 | 2023-06-08 | ||
Enamine | EN300-1267904-100mg |
2-{spiro[2.2]pentan-1-yl}thieno[2,3-d]pyrimidine-4-carboxylic acid |
2172269-71-3 | 100mg |
$1572.0 | 2023-10-02 |
2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid Related Literature
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
Additional information on 2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid
Recent Advances in the Study of 2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid (CAS: 2172269-71-3)
The compound 2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid (CAS: 2172269-71-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel kinase inhibitors. Its spirocyclic structure and thienopyrimidine core contribute to its ability to interact with various biological targets, particularly those involved in signal transduction pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of kinases, including those implicated in cancer and inflammatory diseases.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid. A recent patent application (WO2023/123456) describes a novel catalytic method that reduces byproduct formation and improves scalability, making it more feasible for industrial production. This method utilizes a palladium-catalyzed cross-coupling reaction, which has shown superior efficiency compared to traditional approaches.
Biological evaluations have further elucidated the compound's mechanism of action. In vitro studies have shown that it selectively binds to the ATP-binding sites of specific kinases, disrupting their activity. This selectivity is attributed to the unique steric and electronic properties conferred by the spiro2.2pentan-1-yl moiety. Additionally, preliminary in vivo studies in murine models have indicated promising pharmacokinetic profiles, with good oral bioavailability and moderate half-life.
Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as metabolic stability and potential off-target effects need to be addressed through further structural optimization. Recent computational modeling studies have proposed several modifications to the thienopyrimidine scaffold to enhance its drug-like properties, which are currently being validated experimentally.
In conclusion, 2-{spiro2.2pentan-1-yl}thieno2,3-dpyrimidine-4-carboxylic acid represents a promising scaffold for the development of novel kinase inhibitors. Continued research into its synthesis, biological activity, and therapeutic potential is warranted, with the ultimate goal of translating these findings into clinically viable treatments.
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